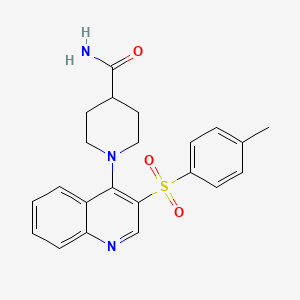

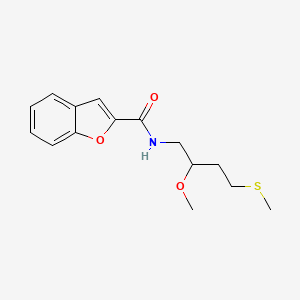

1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

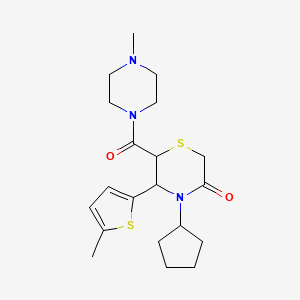

The compound “1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C22H23N3O3S and a molecular weight of 409.5. It has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening .

Synthesis Analysis

The synthesis of this compound can be achieved via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis

The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined .科学的研究の応用

- Quinolone-based compounds, including derivatives like our title compound, have shown antibacterial activity . Researchers have explored their potential in combating bacterial infections, targeting pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

- Quinolone derivatives have been investigated for their anticancer properties. While more research is needed, these compounds hold promise in cancer therapy .

- Some quinolone derivatives possess immunosuppressive properties, making them relevant for autoimmune diseases and organ transplantation .

Antibacterial Properties

Anticancer Potential

Antiviral Applications

Immunosuppressant Activity

Neurodegenerative Disease Research

Alternative Synthetic Routes

作用機序

Target of Action

The primary target of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .

Biochemical Pathways

The compound’s action on PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Normally, the binding of growth factors to cell surface receptors activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This molecule binds to PKB, promoting its activation and subsequent signaling through phosphorylation of various substrates . By inhibiting PKB, 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide disrupts this pathway, potentially affecting cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide can lead to a decrease in cell proliferation and survival, as these processes are regulated by PKB signaling . In addition, representative compounds have been shown to modulate biomarkers of PKB signaling in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

特性

IUPAC Name |

1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-15-6-8-17(9-7-15)29(27,28)20-14-24-19-5-3-2-4-18(19)21(20)25-12-10-16(11-13-25)22(23)26/h2-9,14,16H,10-13H2,1H3,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGUNLOPVCHBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)

![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)

![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)